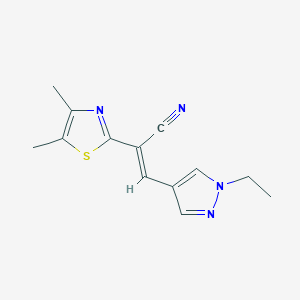
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid, also known as CT-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CT-1 is a member of the thiazole family of compounds and has been shown to have anti-inflammatory and anti-tumor properties. In
作用机制
The mechanism of action of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the migration and invasion of cancer cells by reducing the activity of MMPs. In animal models of inflammation and autoimmune disorders, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells.
实验室实验的优点和局限性
One advantage of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its relatively low toxicity and good solubility in water and organic solvents, which makes it suitable for use in in vitro and in vivo experiments. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have a relatively long half-life, which allows for sustained inhibition of target enzymes and signaling pathways. However, one limitation of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its poor stability in acidic conditions, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for the study of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. One area of research is the identification of the specific enzymes and signaling pathways that are targeted by (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid for various therapeutic applications. Finally, the development of more stable analogs of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid could improve its efficacy and expand its potential therapeutic applications.
合成方法
The synthesis of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-aminothiophenol and chloroacetic acid to form 2-(2-thienyl)glycine. This intermediate is then reacted with thiourea and sodium hydroxide to produce 2-thiohydantoin. The final step involves the reaction of 2-thiohydantoin with acrylonitrile and hydrochloric acid to yield (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. The purity of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid can be improved through recrystallization or column chromatography.
科学研究应用
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S2/c12-4-8(11(14)15)3-9-6-17-10(13-9)7-1-2-16-5-7/h1-3,5-6H,(H,14,15)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDWNDMNJRLQY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C2=NC(=CS2)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
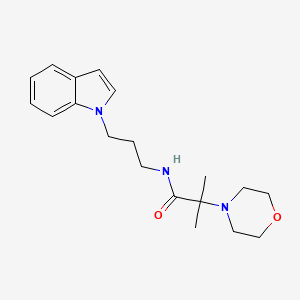
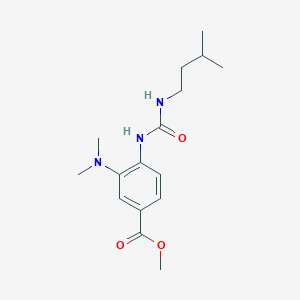
![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)
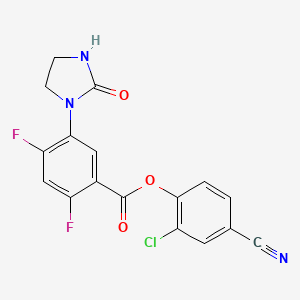
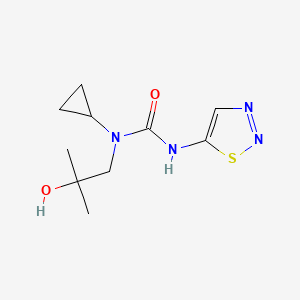
![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)
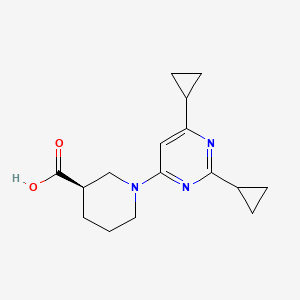
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)
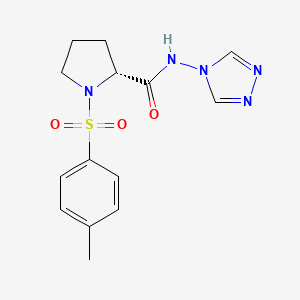

![1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea](/img/structure/B7683080.png)
